Ferric salicylate

Description

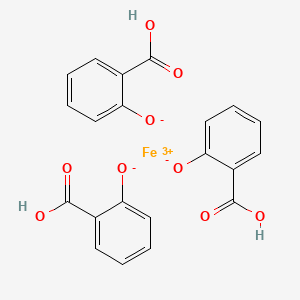

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-carboxyphenolate;iron(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNHBOAYYNHVOY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FeO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30492-15-0 | |

| Record name | Ferric salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030492150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERRIC SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QFJ59TK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Ferric Salicylate Complex Formation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the formation mechanism, stoichiometry, kinetics, and structural aspects of the ferric salicylate (B1505791) complex. It includes quantitative data, detailed experimental protocols, and visualizations to elucidate the core principles of this important chemical interaction.

Introduction

The interaction between ferric iron (Fe(III)) and salicylic (B10762653) acid results in the formation of intensely colored coordination complexes. This reaction is of significant interest in analytical chemistry for the spectrophotometric determination of both iron and salicylates, as well as in biochemistry and pharmaceutical sciences due to the role of salicylates as potential iron chelators.[1] The formation of these complexes is a stepwise process, highly dependent on factors such as pH, reactant concentrations, and ionic strength.[2][3] This document details the mechanistic pathways, equilibrium constants, and experimental methodologies used to characterize the ferric salicylate system.

Mechanism of Complex Formation

The formation of this compound complexes involves the coordination of the Fe(III) ion with the salicylate anion, which acts as a bidentate ligand. The coordination occurs through the oxygen atoms of the deprotonated phenolic hydroxyl group and the carboxyl group.[4][5] The reaction proceeds in a stepwise manner, forming mono-, bis-, and tris-salicylate complexes as the concentration of the salicylate ligand and the pH of the solution increase.[2][6]

The overall reaction scheme can be represented as follows:

-

First Complex: Fe³⁺ + Sal²⁻ ⇌ [Fe(Sal)]⁺

-

Second Complex: [Fe(Sal)]⁺ + Sal²⁻ ⇌ [Fe(Sal)₂]⁻

-

Third Complex: [Fe(Sal)₂]⁻ + Sal²⁻ ⇌ [Fe(Sal)₃]³⁻

The stability and predominance of each complex species are highly pH-dependent.[2] In strongly acidic conditions (pH < 2.5), the 1:1 complex, [Fe(Sal)]⁺, is the dominant species, exhibiting a characteristic violet color with an absorption maximum around 530 nm.[6][7] As the pH increases, the successive formation of the 1:2 and 1:3 complexes occurs, leading to shifts in the absorption maxima to shorter wavelengths.[6][8] The crystal structure of an iron(III) salicylate complex reveals an octahedral geometry, with the Fe(III) center coordinated to two salicylate ligands and two water molecules.[1][9][10]

Visualizing the Reaction Pathway

The stepwise formation of the this compound complexes is illustrated below.

Caption: Stepwise formation of Fe(III)-Salicylate complexes.

Quantitative Data: Stability and Formation Constants

The stability of the this compound complexes is quantified by their formation or stability constants. These constants are crucial for understanding the equilibrium distribution of the complex species in solution. Various studies have reported these values, often determined under specific conditions of temperature and ionic strength.

| Parameter | Value | Conditions | Method | Reference |

| Thermodynamic Stability Constant (K) | ||||

| for [Fe(Sal)]⁺ | 2.73 x 10¹⁷ | 25°C | Spectrophotometry | [11] |

| Formation Constant (Kf) | ||||

| for [Fe(Sal)]⁺ | 710 | Not Specified | Literature Review | [9] |

| Molar Absorptivity (ε) | ||||

| for [Fe(Sal)]⁺ | 1520 L mol⁻¹ cm⁻¹ | pH 1.5-2.0, λmax = 528 nm | Spectrophotometry | [2] |

| for Fe(III)-Salicylate-Purpurin Complex | 4.7 x 10⁴ L mol⁻¹ cm⁻¹ | pH 9.0, λmax = 590 nm | Spectrophotometry | [12] |

Note: Discrepancies in constant values can arise from different definitions (e.g., formation vs. stability constants) and varying experimental conditions like ionic strength and temperature.[11]

Experimental Protocols

The characterization of this compound complexes relies heavily on spectrophotometric and potentiometric methods. These techniques allow for the determination of stoichiometry, stability constants, and reaction kinetics.

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method, or the method of continuous variation, is a widely used technique to determine the stoichiometry of a complex in solution.[3][13][14] The method involves preparing a series of solutions where the mole fractions of the metal ion and the ligand are varied while keeping the total molar concentration constant.[15] The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of absorbance versus the mole fraction of the ligand (or metal) will show a maximum at the mole fraction corresponding to the stoichiometry of the predominant complex.[13][14] For the this compound system, this plot typically peaks at a mole fraction of 0.5, indicating a 1:1 stoichiometry for the [Fe(Sal)]⁺ complex under acidic conditions.[13]

The logical flow for implementing Job's method is outlined below.

Caption: Experimental workflow for Job's Method.

Potentiometric Titration for Stability Constant Determination

Potentiometric titrations are employed to determine the stability constants of the complexes by measuring the pH of the solution as a function of added titrant.[9][16] This method relies on the competition between protons (H⁺) and metal ions (Fe³⁺) for the salicylate ligand.[16][17] By monitoring the change in hydrogen ion concentration, the equilibrium concentrations of the free ligand and the formed complexes can be calculated, which in turn allows for the determination of the stepwise stability constants.[18]

Protocol Outline:

-

Solution Preparation: Prepare a solution containing known concentrations of salicylic acid and a non-complexing background electrolyte (e.g., NaClO₄) to maintain constant ionic strength.[11]

-

Titration: Titrate this solution with a standardized strong base (e.g., NaOH) in the absence and presence of a known concentration of Fe(III) ions.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Calculation: The titration curves (pH vs. volume of titrant) with and without the metal ion will diverge. This divergence is used to calculate the concentration of the ligand complexed with the metal at each point, allowing for the subsequent calculation of the stability constants.

Kinetic Studies

The kinetics of formation of this compound complexes can be studied using stopped-flow or conventional spectrophotometry.[2][19] The rate of the reaction is typically monitored by observing the increase in absorbance at the λmax of the complex over time.[2] For fast reactions, the stopped-flow technique is necessary. The experiments are conducted under pseudo-first-order conditions (with one reactant in large excess) to simplify the rate law determination. The observed rate constants (k_obs) are then measured at different pH values and reactant concentrations to elucidate the reaction mechanism.[2][20]

Influence of pH on Complex Formation

The pH of the solution is a critical parameter governing the formation and speciation of this compound complexes.[3] Salicylic acid is a weak acid with two dissociable protons (from the carboxylic acid and the phenolic hydroxyl groups). The pH determines the predominant form of the salicylate in solution (H₂Sal, HSal⁻, or Sal²⁻). The Fe(III) ion itself undergoes hydrolysis to form species like [Fe(OH)]²⁺ at higher pH. The complex formation is thus a competition between protonation of the ligand and hydrolysis of the metal ion.

The diagram below illustrates the relationship between pH, reactant speciation, and the resulting complex formation.

Caption: Influence of pH on reactant speciation and complex formation.

Conclusion

The formation of this compound complexes is a well-studied but intricate process involving stepwise equilibria that are highly sensitive to solution conditions, particularly pH. The primary species formed are the 1:1, 1:2, and 1:3 complexes, with the 1:1 [Fe(Sal)]⁺ complex being dominant in acidic media. A thorough understanding of the mechanism, guided by quantitative stability data and robust experimental protocols such as spectrophotometry and potentiometry, is essential for leveraging this chemistry in analytical, pharmaceutical, and materials science applications.

References

- 1. math.ru.nl [math.ru.nl]

- 2. pjps.pk [pjps.pk]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Complex formation between the Fe3+ ion and some substituted phenols. Part 1.—Spectrophotometric determination of the stability constant of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 12. Spectrophotometric determination of trace amounts of iron(III) in salicylates by extraction of the mixed-ligand iron-salicylate-purpurin complex - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. odinity.com [odinity.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Complex formation between iron(III) and some substituted salicylic acids - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 18. Complex formation between iron(III) and some substituted salicylic acids | CoLab [colab.ws]

- 19. Kinetics of the formation of monocomplexes of iron(III) with salicylic acid, sulphosalicylic acid, 8-hydroxyquinoline, and salicylaldehyde - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 20. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Ferric Salicylate (B1505791)

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of ferric salicylate. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and structural visualizations to facilitate advanced research and development applications.

Chemical and Physical Properties

This compound is the complex formed between iron(III) ions and salicylate anions. Its properties are significantly influenced by factors such as pH, stoichiometry, and the solvent system. The most commonly cited form is a trivalent iron complex coordinated with three salicylate anions.[1] However, other stoichiometries and structures exist depending on the conditions. The complex is well-known for the deep purple color it imparts to solutions, a characteristic utilized in spectrophotometric analysis.[2][3]

Core Physicochemical Data

The fundamental properties of the tris(salicylato)iron(III) complex are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₅FeO₉ | [1][4][] |

| Molecular Weight | ~467.2 g/mol | [1][4][6] |

| Exact Mass | 467.006543 Da | [4][7] |

| Appearance | Deep purple colored solution | [2][3] |

| Solubility | Slightly soluble in water | [8] |

| Boiling Point | 336.3°C at 760 mmHg (Predicted) | [9] |

| Flash Point | 144.5°C (Predicted) | [9] |

Chemical Structure and Coordination Chemistry

The structure of this compound is not singular and can vary significantly with the reaction environment. The salicylate ligand, derived from salicylic (B10762653) acid, typically acts as a bidentate chelating agent, coordinating to the iron(III) center through the oxygen atoms of both the carboxylate and the phenolic hydroxyl groups.[1][2]

Mononuclear Complexes

The most definitive structural information comes from single-crystal X-ray diffraction, which has elucidated the structure of Fe[(HSal)(Sal)(H₂O)₂].[10][11]

-

Coordination Geometry : The iron(III) ion is in a hexacoordinated, octahedral environment.[10][11]

-

Ligands : The equatorial plane is formed by two bidentate salicylate ligands.[10][12] The axial positions are occupied by two water molecules.[10][11]

-

Charge Neutrality : To balance the Fe³⁺ charge, one salicylate ligand is mono-anionic (HSal⁻) and the other is di-anionic (Sal²⁻).[10][11] The acidic proton is disordered between the oxygen atoms of the two salicylate ligands.[10]

-

Bond Distances : The Fe-O bond distances to the salicylate ligands are approximately 1.925 Å and 1.973 Å, while the Fe-O distance to the water molecules is about 2.092 Å, confirming the +3 oxidation state of iron.[10]

In ethanol, evidence suggests the formation of a 1:1 complex, [FeC₆H₄OCOO]⁺. Upon solvent removal, this can form a hydrated crystal, [FeC₆H₄OCOO]Cl·H₂O.[2]

Caption: Octahedral coordination of Fe(III) with salicylate and water ligands.

Polynuclear Complexes

Under certain conditions, salicylate ligands can act in a tridentate bridging mode, facilitating the formation of polynuclear iron clusters. A homotetranuclear iron(III) cluster, [Fe₄O₂(Sal)₄(H₂O)₆], has been synthesized, featuring a "butterfly" arrangement of four Fe(III) atoms linked by μ₃-oxo and salicylate bridges.[3]

Stability and Thermodynamics

The stability of this compound complexes is a critical parameter for their application and is highly dependent on pH.[1] Spectrophotometric and potentiometric titrations are standard methods for determining their stability constants.[10][13]

| Complex Species | Log K (Stability Constant) | Conditions | Source(s) |

| [Fe(Sal)]⁺ | log K₁ = 16.1 | 0.5 M ionic strength, 25°C | [1] |

| [Fe(Sal)₂]⁻ | log K₂ = 12.8 | 0.5 M ionic strength, 25°C | [1] |

| [Fe(Sal)]⁺ | K = 2.73 x 10¹⁷ (Thermodynamic) | 25°C | [14] |

The high stability constants indicate a strong affinity between iron(III) and salicylate. However, the complex is prone to dissociation in highly acidic or alkaline environments.[1]

Thermal decomposition studies show that the solid complex is stable up to 100°C.[2] Complete decomposition occurs in stages between 210-600°C, ultimately yielding hematite (B75146) (α-Fe₂O₃).[2]

Experimental Protocols

Synthesis and Crystallization

Method 1: Gel Crystallization of Fe[(HSal)(Sal)(H₂O)₂] [3][12]

-

An aqueous solution of iron(II) nitrate (B79036) is prepared and filtered.

-

Tetramethoxysilane is added to the filtrate to initiate gel formation.

-

A solution of sodium salicylate is carefully layered on top of the gel.

-

The setup is left undisturbed, allowing for slow diffusion and reaction. The Fe(II) slowly oxidizes to Fe(III) in situ.

-

Crystalline material forms within the gel over time and can be isolated for analysis.

Method 2: Synthesis of [FeC₆H₄OCOO]Cl·H₂O [2]

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and salicylic acid are dissolved in a 1:1 molar ratio in 96% ethanol.

-

The resulting deep purple solution indicates complex formation.

-

The solvent is removed by drying at 60°C.

-

The resulting solid is the hydrated iron(III) chloride salicylate crystal complex.

Characterization Methods

Method 3: Spectrophotometric Determination of Stability Constants [13][15]

This protocol outlines a general workflow for using UV-Vis spectroscopy to investigate the complex.

-

Preparation of Solutions : Prepare stock solutions of an iron(III) salt (e.g., ferric nitrate or perchlorate) and salicylic acid of known concentrations. Prepare a series of buffer solutions to control pH.

-

Sample Preparation : For each pH value to be tested, prepare a series of solutions containing a fixed concentration of iron(III) and varying concentrations of salicylic acid. Maintain a constant ionic strength using an electrolyte like NaClO₄.

-

Spectra Acquisition : Record the UV-Vis absorbance spectrum (e.g., 400-700 nm) for each solution against a suitable blank (reagents minus the complex).

-

Data Analysis : Analyze the absorbance data as a function of ligand concentration and pH. Use computational methods and programs to fit the data to chemical models, simultaneously refining the stability constants (log β) and molar absorptivity values for each proposed complex species (e.g., [FeL]⁺, [FeL₂]⁻, [FeL₃]³⁻).

Caption: Workflow for spectrophotometric stability constant determination.

Method 4: Structural Elucidation by X-ray Diffraction [10]

-

Single crystals of suitable quality are grown using methods like gel crystallization.

-

A crystal is mounted on a diffractometer.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

The resulting data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined using specialized software (e.g., SHELXL), yielding precise atomic coordinates, bond lengths, and angles.

Method 5: Spectroscopic Analysis (NMR and IR) [2][16]

-

¹H NMR : Used to probe the interaction in solution. The chemical shifts of the aromatic protons of salicylic acid are altered upon complexation with iron(III), indicating coordination via the phenolic and carboxyl groups.[2]

-

FT-IR : Can be used to observe changes in the vibrational frequencies of the C=O (carboxyl) and O-H (hydroxyl) groups upon coordination to the iron center.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several scientific domains:

-

Analytical Chemistry : Its intense color is the basis for the classic spectrophotometric test for the detection and quantification of salicylates.[10][15]

-

Biomedical Research : The complex serves as a model for studying the pro-oxidant and antioxidant activities of iron complexes and their role in redox biology.[3] It is also relevant in studies of iron chelation.[10]

-

Catalysis : It has been demonstrated as an effective, biocompatible catalyst for green chemistry applications, such as the oxidative esterification of biomass-derived aldehydes.[3]

References

- 1. This compound (30492-15-0) for sale [vulcanchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. This compound|Iron(III) Salicylate|CAS 30492-15-0 [benchchem.com]

- 4. This compound | C21H15FeO9 | CID 54686277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | CAS#:30492-15-0 | Chemsrc [chemsrc.com]

- 8. americanelements.com [americanelements.com]

- 9. Cas 30492-15-0,this compound | lookchem [lookchem.com]

- 10. Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H2O)2] | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. math.ru.nl [math.ru.nl]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Complex formation between the Fe3+ ion and some substituted phenols. Part 1.—Spectrophotometric determination of the stability constant of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. files.core.ac.uk [files.core.ac.uk]

Ferric Salicylate: A Comprehensive Technical Guide

CAS Number: 30492-15-0 Molecular Formula: C₂₁H₁₅FeO₉ Molar Mass: Approximately 467.18 g/mol [1][2]

This technical guide provides an in-depth overview of ferric salicylate (B1505791), an iron(III) complex of salicylic (B10762653) acid.[3] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its roles in biochemical research.

Physicochemical Properties and Synthesis

Ferric salicylate is a trivalent iron complex where three salicylate anions coordinate with a central iron(III) ion.[4] This coordination typically results in a deeply colored solution, most often violet, a characteristic that forms the basis for its spectrophotometric quantification.[5][6] The stability and structure of the complex can be influenced by factors such as pH and the presence of other ligands.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 30492-15-0 | [1][6][7][8] |

| Molecular Formula | C₂₁H₁₅FeO₉ | [1][2][3][5] |

| Molar Mass | ~467.18 g/mol | [1][2][3][5] |

| Synonyms | Iron(III) Salicylate | [1][3][6] |

| Appearance | Reddish-brown crystalline powder or intense violet solution | |

| λmax (in solution) | ~530 - 560 nm | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, quantification, and investigation of this compound's biochemical activities are presented below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a ferric salt with salicylic acid. The resulting complex can be studied in solution or isolated as a solid.

Aqueous Synthesis for Spectrophotometric Analysis:

-

Reagents:

-

Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃) solution (e.g., 0.15 M).

-

Salicylic acid solution (e.g., 2.50 x 10⁻³ M).[7]

-

Distilled water.

-

pH buffer (e.g., formate (B1220265) buffer for pH ~3.5).[1]

-

-

Procedure:

-

Combine the salicylic acid solution with the ferric chloride solution. A common volume ratio is 5 parts salicylic acid to 1 part ferric chloride.[7]

-

Adjust the pH of the solution to approximately 3.5 to 4.5. An intense violet color indicates the formation of the this compound complex. Note that at a pH above 4, the color may shift to reddish-brown.

-

Dilute the solution to the desired final volume with distilled water.

-

Crystallization via Gel Method:

This method allows for the growth of single crystals of this compound for structural analysis.[9][10]

-

Gel Preparation:

-

Prepare a solution of iron(II) nitrate in water.

-

Add tetramethoxysilane (B109134) to the solution under stirring to form a gel.

-

Allow the gel to solidify over several days.

-

-

Crystallization:

Quantitative Analysis by UV-Vis Spectrophotometry

The intense color of the this compound complex allows for its quantification using the Beer-Lambert law.[11]

-

Instrumentation: UV-Vis Spectrophotometer.

-

Principle: The absorbance of the violet this compound complex is directly proportional to its concentration.

-

Procedure:

-

Prepare a series of standard solutions of salicylic acid of known concentrations.

-

Add an excess of a ferric salt solution (e.g., ferric nitrate) to each standard to ensure all salicylate is complexed.[3]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 530-560 nm.[3]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Prepare the unknown sample by reacting it with the ferric salt solution in the same manner as the standards.

-

Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[12]

-

Biochemical Assays

This compound has been noted for its dual role as both a pro-oxidant and a potential antioxidant.[3] The following are protocols for assays relevant to these activities.

Lipid Peroxidation (TBARS Assay):

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[13] An iron-salicylate complex has been shown to induce lipid peroxidation.[14]

-

Sample Preparation:

-

Reaction:

-

Measurement:

Superoxide (B77818) Dismutase (SOD) Activity Assay:

The potential antioxidant activity of this compound can be investigated by assessing its ability to mimic superoxide dismutase.[3] Commercially available kits are often used for this purpose.[17][18]

-

Principle: The assay measures the inhibition of the reduction of a chromogenic reagent (like WST-1) by superoxide anions.[19] Superoxide anions are generated by an enzymatic reaction (e.g., xanthine (B1682287)/xanthine oxidase).[18] SOD or an SOD-mimetic compound will dismutate the superoxide anions, thus decreasing the color development.

-

General Procedure (using a commercial kit):

-

Prepare a standard curve using the provided SOD standard.

-

Add samples (e.g., cell lysates, tissue homogenates, or a solution of this compound) to the wells of a microplate.

-

Add the substrate and xanthine oxidase to initiate the generation of superoxide anions and the color reaction.

-

Incubate for a specified time at a controlled temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.[18]

-

Signaling Pathways and Biological Interactions

While direct signaling pathways for the this compound complex are not extensively documented, the biological activities of its component, salicylic acid (SA), are well-studied, particularly in the context of plant and mammalian systems. It is plausible that this compound may act as a carrier for salicylate, or that the complex itself has unique interactions.

Salicylic Acid Signaling in Plant Defense

Salicylic acid is a key signaling molecule in plant immunity.

-

NPR1-Dependent Pathway: SA binds to receptor proteins, including NPR1 (Nonexpressor of Pathogenesis-Related genes). This interaction allows NPR1 to translocate to the nucleus, where it interacts with TGA transcription factors to activate the expression of defense-related genes, such as Pathogenesis-Related (PR) genes.[20]

-

Interaction with other Hormones: SA signaling can interact with other plant hormone pathways, such as those for jasmonic acid (JA) and nitric oxide (NO). These interactions can be synergistic or antagonistic depending on the concentrations of the signaling molecules and the specific context.[20][21]

Salicylate Effects on Mammalian Signaling

In mammalian cells, salicylates are known for their anti-inflammatory effects.

-

Inhibition of Prostaglandin Synthesis: Salicylic acid can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[22]

-

MAP Kinase Pathway: Salicylates have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) by attenuating the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a component of the MAP kinase signaling pathway.[23]

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the quantitative analysis of salicylate using UV-Vis spectrophotometry.

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Signaling Pathway Diagram

Caption: Simplified overview of salicylic acid signaling pathways in plants and mammals.

References

- 1. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]

- 3. benchchem.com [benchchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid determination of salicylate in serum on a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solved 3. To prepare the iron-salicylic acid complex, you | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. math.ru.nl [math.ru.nl]

- 10. mdpi.com [mdpi.com]

- 11. odinity.com [odinity.com]

- 12. old.iupac.org [old.iupac.org]

- 13. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. Iron-salicylate complex induces peroxidation, alters hepatic lipid profile and affects plasma lipoprotein composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. plant-stress.weebly.com [plant-stress.weebly.com]

- 16. oxfordbiomed.com [oxfordbiomed.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. raybiotech.com [raybiotech.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Nitric oxide and salicylic acid signaling in plant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The outcomes of concentration-specific interactions between salicylate and jasmonate signaling include synergy, antagonism, and oxidative stress leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Salicylic acid - Wikipedia [en.wikipedia.org]

- 23. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Ferric Salicylate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ferric salicylate (B1505791), a complex formed between the ferric iron (Fe³⁺) and salicylic (B10762653) acid. The document details its solubility in various solvents, outlines experimental protocols for its analysis, and explores the biological significance of the salicylic acid ligand in signaling pathways related to iron chelation and plant immunity.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Ferric Salicylate

| Solvent | Solubility of this compound | Notes |

| Water | Slightly soluble[1] | Forms a deep purple solution. The complex is more stable in acidic conditions; in basic conditions, it can precipitate as ferric hydroxide. |

| Ethanol (B145695) | Soluble | A deep purple colored solution is obtained when ferric chloride is dissolved in an ethanol solution of salicylic acid.[2] This solvent is often used for preparing film-forming solutions.[2] |

| Methanol | Soluble | Used in the synthesis of this compound complexes.[3] |

| Acetonitrile (B52724) | Mentioned as a solvent in studies, suggesting some degree of solubility.[3] | Water has been noted as a preferred solvent over acetonitrile for fluorescence enhancement studies.[3] |

| Mixed Solvents | Soluble in ethanol-water mixtures.[3] | A mixture of ethanol, methanol, and water (8:2:1 ratio) has been used for related salicylate complexes due to poor solubility of the sodium salt in pure ethanol.[3] |

Table 2: Solubility of Salicylic Acid (for reference)

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Water | 25 | 0.248[4] |

| Ethanol | 21 | 62.48[4] |

| Methanol | 21 | 62.48[4] |

| Acetone | 23 | 39.6[4] |

| Benzene | 25 | 0.775[4] |

| Chloroform | 25 | 2.22 ( g/100 mL)[4] |

Experimental Protocols

The determination of this compound's properties in solution is often carried out using spectrophotometric methods due to the complex's distinct color.

Protocol for Determining Stoichiometry of this compound Complex using Job's Method of Continuous Variation

This method is used to determine the mole ratio of iron(III) to salicylate in the complex.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks (10 mL)

-

Pipettes

-

0.001 M Ferric Chloride (FeCl₃) solution in 0.002 M HCl

-

0.001 M Salicylic Acid solution in 0.002 M HCl

-

0.002 M HCl (blank)

Procedure:

-

Preparation of Solutions: Prepare a series of solutions in 10 mL volumetric flasks by mixing varying volumes of the equimolar ferric chloride and salicylic acid solutions. The total volume of the two solutions in each flask should be 10 mL. For example, prepare flasks with 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1 ratios of FeCl₃ to salicylic acid. Dilute to the mark with 0.002 M HCl.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_max) for the this compound complex. Use the 0.002 M HCl solution as a blank. A solution with a 1:1 ratio of the reactants is suitable for this initial scan. The λ_max is typically around 530 nm.[5]

-

Set the spectrophotometer to the determined λ_max.

-

Measure the absorbance of each of the prepared solutions.

-

-

Data Analysis:

-

Calculate the mole fraction of the ligand (salicylic acid) for each solution.

-

Plot the absorbance values against the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 1:1 complex, the peak will be at a mole fraction of 0.5.[6]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of this compound in a given solvent.

Caption: Workflow for this compound Solubility Determination.

Salicylic Acid-Mediated Iron Chelation

Salicylic acid and its metabolites can act as chelating agents for ferric iron. This interaction is significant in biological systems, including in the context of bacterial siderophores which are used to scavenge iron.

Caption: Salicylic Acid and Siderophore Iron Chelation.

Salicylic Acid Signaling in Plant Immunity (Systemic Acquired Resistance)

Salicylic acid is a key signaling molecule in the plant defense mechanism known as Systemic Acquired Resistance (SAR). While this compound itself is not the primary signaling molecule, the availability of iron can influence plant-pathogen interactions.

Caption: Simplified Salicylic Acid Signaling Pathway in Plant SAR.[2][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taiwanphytopath.org [taiwanphytopath.org]

- 4. Salicylic acid - Wikipedia [en.wikipedia.org]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. odinity.com [odinity.com]

- 7. researchgate.net [researchgate.net]

- 8. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Ferric Salicylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the crystal structure of ferric salicylate (B1505791), a complex of significant interest in biochemical research and catalysis. The document focuses on the synthesis, experimental analysis, and crystallographic data of the primary mononuclear iron(III) salicylate complex, while also touching upon other related structures.

Introduction

Ferric salicylate complexes are formed through the coordination of iron(III) ions with salicylate ligands. These compounds are noteworthy for their applications in analytical chemistry for spectrophotometric analysis and have been investigated for their potential as iron chelators in pharmaceutical sciences.[1][2] The interaction between iron(III) and salicylic (B10762653) acid can result in various complex structures, depending on the reaction stoichiometry and conditions. This guide will primarily focus on the well-characterized octahedral complex, Fe[(HSal)(Sal)(H2O)2], for which a complete crystal structure has been determined.[1]

Synthesis and Crystallization

The synthesis of this compound crystals for structural analysis has been achieved through several methods, with gel crystallization being a particularly effective technique for obtaining single crystals suitable for X-ray diffraction.

Experimental Protocol: Gel Crystallization of Fe[(HSal)(Sal)(H2O)2] [1]

-

Gel Preparation: A solution of iron(II) nitrate (B79036) is prepared in water and filtered. Tetramethoxysilane is then added to this solution under stirring.

-

Solidification: The mixture is poured into a test tube and left to solidify over a period of four days. During this time, the top layer may change color and is subsequently removed.

-

Crystallization: A solution of sodium salicylate in water (pH ≈ 5.5) is carefully layered on top of the gel.

-

Crystal Growth: Microcrystalline material forms at the gel's surface over approximately five days. A single crystal of suitable size (e.g., 25 × 25 × 125 µm³) is then selected for single-crystal X-ray diffraction analysis.[1][3]

It is noted that the starting material, Fe(II) nitrate, slowly oxidizes to Fe(III) during the reaction with salicylic acid.[1]

An alternative method involves the reaction of iron(III) chloride with salicylic acid in an ethanol (B145695) solution.[4][5] Upon removal of the solvent, a hydrated iron(III) chloride salicylate crystal hydrate (B1144303) complex with a 1:1 stoichiometry, [FeC6H4OCOO]Cl·H2O, is formed.[4][6]

Figure 1: Experimental workflow for the gel crystallization of Fe[(HSal)(Sal)(H2O)2].

Crystal Structure Analysis

The definitive method for elucidating the three-dimensional arrangement of atoms within a crystal is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction [1][3]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer.

-

Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated. For Fe[(HSal)(Sal)(H2O)2], X-ray intensities were measured on a Bruker Proteum diffractometer.[3]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined and refined to generate a final crystal structure model.

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for Fe[(HSal)(Sal)(H2O)2]

The crystal structure of Fe[(HSal)(Sal)(H2O)2] is the first reported for an iron(III) salicylate without additional counterions.[1][2] The iron atom is in the +3 oxidation state, confirmed by bond-valence calculations.[1][3] The complex features an octahedral coordination geometry around the central iron atom.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C14H13FeO8 |

| Formula Weight | 365.10 |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 7.9731(16) |

| b (Å) | 10.038(2) |

| c (Å) | 9.2086(18) |

| α (°) | 90 |

| β (°) | 108.97(3) |

| γ (°) | 90 |

| Volume (ų) | 696.8(3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.740 |

Data sourced from van der Horn et al. (2017).

The iron atom is located on a crystallographic inversion center.[1] The coordination sphere consists of two salicylate ligands and two water molecules.[1] One salicylate ligand is mono-anionic (HSal-), while the other is di-anionic (Sal2-).[1][2] Due to the centrosymmetry of the complex, the acidic hydrogen atom is disordered between the two salicylate oxygen atoms.[1]

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Fe1-O2 | 1.925(6) | O2-Fe1-O3 | 83.1(2) |

| Fe1-O3 | 1.973(6) | O2-Fe1-O4 | 91.2(2) |

| Fe1-O4 | 2.092(6) | O3-Fe1-O4 | 88.9(2) |

Data sourced from van der Horn et al. (2017). Atoms are numbered according to the original publication.

The Fe-O distances to the salicylate ligand are 1.925(6) Å and 1.973(6) Å, and the Fe-O distance to the water molecule is 2.092(6) Å.[1][3] The geometry of the FeO6 polyhedron shows only a very slight deviation from a perfect octahedron.[1] The two salicylate ligands coordinate in a bidentate chelate fashion, forming the equatorial plane of the octahedron, while the two water molecules occupy the axial positions.[1][2]

Other this compound Complexes

While Fe[(HSal)(Sal)(H2O)2] is well-characterized, other this compound complexes have been reported.

-

[FeC6H4OCOO]Cl·H2O: This 1:1 complex is formed in ethanol solution from iron(III) chloride and salicylic acid.[4][6] In this complex, the salicylate ligand acts as a bidentate ligand.[4][6][7]

-

[Fe4O2(Sal)4(H2O)6]: A homotetranuclear iron(III) cluster with a "butterfly" arrangement of the four iron atoms has also been synthesized. This structure features μ3-oxo and salicylate bridges.[5]

Conclusion

The crystal structure of this compound, specifically the mononuclear complex Fe[(HSal)(Sal)(H2O)2], reveals a centrosymmetric octahedral geometry with both mono- and di-anionic salicylate ligands. The detailed crystallographic data presented provides a foundational understanding for researchers in medicinal chemistry and materials science. The synthesis and analytical workflows described herein offer a reproducible methodology for further investigation of this and related metallo-organic complexes. The existence of other complex forms, such as the 1:1 chloro-aqua complex and polynuclear clusters, highlights the rich coordination chemistry of iron(III) with salicylic acid.

References

Spectroscopic Properties of the Ferric Salicylate Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the ferric salicylate (B1505791) complex, a compound of interest in analytical chemistry, biochemistry, and pharmaceutical sciences. The distinct violet coloration upon formation of this complex has long been utilized for the detection and quantification of both salicylates and iron(III) ions. This document delves into the key spectroscopic characteristics of the complex, including its UV-Visible, fluorescence, infrared, and nuclear magnetic resonance properties, supported by detailed experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

The formation of the ferric salicylate complex results in a characteristic and intense violet-colored solution, which is the basis for its widespread use in spectrophotometric analysis. The color arises from a ligand-to-metal charge transfer (LMCT) band in the visible region of the electromagnetic spectrum.

Quantitative UV-Vis Data

The spectrophotometric properties of the this compound complex are highly dependent on factors such as pH, solvent, and the molar ratio of iron(III) to salicylate. In acidic aqueous solutions, the 1:1 complex ([Fe(sal)]+) is predominantly formed.

| Spectroscopic Parameter | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~530 nm | Acidic aqueous solution (pH 0.7-2.5) | [1] |

| 522 nm | Aqueous solution | [2] | |

| 528 nm | Aqueous solution | ||

| Molar Absorptivity (ε) | 1670 L mol⁻¹ cm⁻¹ | For the [FeL]+ complex in aqueous solution | [2] |

Note: L denotes the salicylate ligand.

Experimental Protocol: Spectrophotometric Analysis and Stoichiometry Determination (Job's Method)

This protocol outlines the preparation of the this compound complex and the determination of its stoichiometry using the method of continuous variations (Job's plot).

Materials:

-

Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃) stock solution (e.g., 0.001 M in 0.002 M HCl)

-

Salicylic (B10762653) acid (or sodium salicylate) stock solution (e.g., 0.001 M in 0.002 M HCl)

-

0.002 M Hydrochloric acid (HCl)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of an iron(III) salt and salicylic acid in a suitable acidic solvent (e.g., 0.002 M HCl) to maintain a constant pH at which the complex is stable.[2]

-

Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying molar ratios while keeping the total volume and total molar concentration constant. For example, for a total volume of 10 mL, the volumes of the iron(III) and salicylate solutions can be varied from 1:9, 2:8, ..., 9:1.[2]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the visible region (e.g., 400-700 nm).

-

Use the acidic solvent as a blank to zero the instrument.

-

Measure the absorbance spectrum for each prepared solution to determine the wavelength of maximum absorbance (λmax), which is expected to be around 530 nm.[1]

-

Measure the absorbance of each solution at the determined λmax.

-

-

Data Analysis (Job's Plot):

-

Calculate the mole fraction of the iron(III) salt for each solution.

-

Plot the absorbance at λmax against the mole fraction of the iron(III) salt.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[3]

-

Fluorescence Spectroscopy

Salicylic acid is a fluorescent molecule; however, its fluorescence is quenched upon complexation with paramagnetic ions like iron(III). This quenching phenomenon can be utilized for the sensitive determination of Fe(III).

Quantitative Fluorescence Data

| Spectroscopic Parameter | Wavelength (nm) | Conditions | Reference |

| Excitation Wavelength (λex) | 299 nm | Aqueous solution | [4] |

| Emission Wavelength (λem) | 409 nm | Aqueous solution | [4] |

Experimental Protocol: Fluorescence Quenching Analysis

Materials:

-

Salicylic acid solution (e.g., 5 x 10⁻⁵ M)

-

Iron(III) chloride solution of varying concentrations (e.g., 1 x 10⁻⁶ to 1 x 10⁻⁵ M)

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a series of solutions containing a fixed concentration of salicylic acid and varying concentrations of iron(III).

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 299 nm and the emission wavelength to 409 nm.[4]

-

Measure the fluorescence intensity of the salicylic acid solution in the absence of iron(III).

-

Measure the fluorescence intensity of each solution containing iron(III).

-

-

Data Analysis: A linear decrease in the fluorescence intensity of salicylic acid is observed with an increasing concentration of Fe(III), which can be used to construct a calibration curve for the determination of iron(III).[4] The quenching is due to the formation of the non-fluorescent this compound complex.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides insights into the coordination of the salicylate ligand to the iron(III) center by observing changes in the vibrational frequencies of the functional groups of salicylic acid upon complexation.

Key IR Spectral Changes upon Complexation

Upon formation of the this compound complex, significant changes are observed in the IR spectrum compared to free salicylic acid, indicating the coordination of both the carboxylate and the phenolic hydroxyl groups to the iron(III) ion.

| Functional Group | Wavenumber (cm⁻¹) in Salicylic Acid | Observations upon Complexation with Fe(III) | Reference |

| C=O (Carboxylic acid) | ~1662 | Weakening or disappearance of this band. | [5] |

| C-OH (Phenolic) | ~1156 | Weakening or disappearance of this band. | [5] |

| -OH (Carboxylic and Phenolic) | Broad band ~2500-3300 | Disappearance of the broad -OH stretching bands. | [6] |

| New Bands | N/A | Appearance of new signals, particularly in the 1300-1600 cm⁻¹ region, corresponding to the coordinated carboxylate group (asymmetric and symmetric stretches). | [6] |

Experimental Protocol: FTIR-ATR Analysis

Materials:

-

Salicylic acid

-

Ferric chloride (FeCl₃)

-

Solvent (e.g., water or ethanol)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Sample Preparation:

-

For the free ligand spectrum, a small amount of solid salicylic acid is placed directly on the ATR crystal.

-

For the complex, solutions of salicylic acid and FeCl₃ are mixed in the desired stoichiometric ratio (e.g., 1:1 or 1:2). The solvent is then evaporated to obtain the solid complex, which is then placed on the ATR crystal.

-

-

Spectral Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the FTIR spectrum of the sample in the range of approximately 4000-400 cm⁻¹.

-

-

Data Analysis: Compare the spectrum of the this compound complex with that of free salicylic acid to identify the shifts in vibrational frequencies and the appearance of new bands, which confirm the coordination of the ligand to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can confirm the coordination of salicylic acid to a paramagnetic metal ion like Fe(III), although the paramagnetic nature of Fe(III) can lead to significant line broadening of the signals.

Qualitative ¹H NMR Data

In a study conducted in an ethanol (B145695) solution, the complexation of salicylic acid with iron(III) chloride resulted in the disappearance of the chemical shifts corresponding to the protons of the phenolic (-OH) and carboxylic (-COOH) functional groups in the ¹H NMR spectrum. This observation strongly suggests that both of these groups are involved in the coordination to the iron(III) center.

| Protons | Observation upon Complexation with Fe(III) | Reference |

| Phenolic -OH | Disappearance of the signal | |

| Carboxylic -COOH | Disappearance of the signal |

Experimental Protocol: ¹H NMR Analysis

Materials:

-

Salicylic acid

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Deuterated solvent (e.g., ethanol-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve salicylic acid in the deuterated solvent to prepare a reference sample.

-

Prepare the this compound complex by dissolving salicylic acid and iron(III) chloride in the deuterated solvent.

-

-

Spectral Acquisition:

-

Acquire the ¹H NMR spectrum of the free salicylic acid.

-

Acquire the ¹H NMR spectrum of the this compound complex solution.

-

-

Data Analysis: Compare the two spectra, paying close attention to the signals of the labile protons of the hydroxyl and carboxyl groups.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Experimental workflow for the spectroscopic characterization of the this compound complex.

Chemical Equilibrium of this compound Formation

Caption: Equilibrium of the 1:1 this compound complex formation in aqueous solution.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Vibrational study of the salicylate interaction with metallic ions and surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Studies on synthesis and IR spectrum of nickel salicylates complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Decomposition of Ferric Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferric salicylate (B1505791), an iron(III) complex of salicylic (B10762653) acid. The document details the decomposition pathway, presents quantitative data from thermal analysis, outlines experimental methodologies, and provides visual representations of the key processes involved. This information is critical for researchers in materials science, catalysis, and pharmaceutical development where the thermal stability and degradation products of metal-organic compounds are of paramount importance.

Introduction

Ferric salicylate, an iron(III) complex with the chemical formula that can vary depending on the synthesis conditions, is recognized for its applications in biochemical research and as a catalyst. One well-studied form is the hydrated chloro complex, [Fe(C₇H₄O₃)Cl(H₂O)]. Understanding the thermal behavior of this complex is crucial for its application in processes that involve elevated temperatures, such as in catalysis and the synthesis of iron oxide nanoparticles. Thermal decomposition is a process where a substance breaks down into simpler compounds upon heating. For this compound, this process is a multi-stage event involving dehydration, dehydrochlorination, and the oxidative decomposition of the salicylate ligand, ultimately yielding iron(III) oxide.

Thermal Decomposition Pathway

The thermal decomposition of the this compound complex, specifically [Fe(C₇H₄O₃)Cl(H₂O)], proceeds through a series of distinct stages as the temperature is increased. The process can be broadly categorized into two main events: an initial low-temperature decomposition followed by a high-temperature oxidation of the organic ligand.

The decomposition process culminates in the formation of α-Fe₂O₃ (hematite) as the final solid residue at temperatures around 600°C.[1]

Decomposition Signaling Pathway

The logical progression of the thermal decomposition can be visualized as a signaling pathway, where an increase in temperature triggers a cascade of decomposition events.

Caption: Logical flow of the thermal decomposition of this compound.

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for quantifying the thermal decomposition process. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Thermal Event (DSC) | Evolved Species |

| Stage 1: Dehydration & Dehydrochlorination | 60 - 210 | ~19.5% | Endothermic | H₂O, HCl |

| Stage 2: Salicylate Oxidation | 210 - 600 | ~48.5% | Exothermic | CO₂, H₂O, other organic fragments |

| Final Residue | > 600 | - | - | α-Fe₂O₃ |

Note: The theoretical mass loss percentages are calculated based on the formula [Fe(C₇H₄O₃)Cl(H₂O)] and will vary with the exact stoichiometry of the synthesized complex.

Studies on a similar complex, [FeC₆H₄OCOO]Cl·H₂O, have shown endothermic peaks at 126°C and 179°C, corresponding to the initial decomposition, and two strong exothermic peaks at 325°C and 401°C, which are characteristic of the oxidation of the salicylate ion.[1]

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable data in thermal analysis.

Synthesis of this compound Complex

A common method for the synthesis of the this compound complex for thermal analysis involves the reaction of an iron(III) salt with salicylic acid in an appropriate solvent.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Salicylic acid (C₇H₆O₃)

-

Ethanol (96%)

Procedure:

-

Prepare equimolar solutions of iron(III) chloride hexahydrate and salicylic acid in 96% ethanol. A typical concentration is 0.3 mol/L.

-

Mix the solutions, which will result in the formation of a deep purple colored solution, indicative of the this compound complex.[1]

-

The solvent is then evaporated at a controlled temperature (e.g., 60°C) to obtain the solid complex.[1]

-

The resulting solid is dried in a vacuum desiccator at room temperature before analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal decomposition of the synthesized this compound complex is analyzed using a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.

Instrumentation:

-

Simultaneous Thermal Analyzer (e.g., STA 449 C Jupiter)

Experimental Workflow:

Caption: Experimental workflow for TGA/DSC analysis of this compound.

Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina

-

Atmosphere: Dry air or oxygen, with a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Heating from room temperature (e.g., 40°C) to 900°C.

-

Heating Rate: A linear heating rate of 10 K/min is commonly used.

-

-

Data Acquisition: Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the thermogravimetric analyzer can be coupled with a mass spectrometer (TGA-MS).

Instrumentation:

-

Thermogravimetric Analyzer coupled to a Mass Spectrometer.

Procedure:

-

The TGA experiment is performed as described in section 4.2.

-

The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation).

-

The mass spectrometer continuously analyzes the composition of the evolved gas stream, providing mass spectra of the components at different temperatures.

-

The ion currents for specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z 18 for H₂O, 36/38 for HCl, 44 for CO₂) are monitored as a function of temperature.

Proposed Decomposition Mechanism

The thermal decomposition of the salicylate ligand in the this compound complex is a complex oxidative process. While a definitive, universally accepted stepwise mechanism is not fully elucidated in the literature, a plausible pathway can be proposed based on the known chemistry of salicylic acid and related compounds.

The oxidation is believed to be initiated by the ferric ion, which is a known oxidizing agent. The process likely involves decarboxylation and fragmentation of the aromatic ring.

Proposed High-Level Mechanism:

Caption: Proposed mechanism for the oxidation of the salicylate ligand.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that can be effectively characterized by thermal analysis techniques such as TGA and DSC. The decomposition proceeds via the loss of coordinated water and counter-ions at lower temperatures, followed by the exothermic oxidation of the salicylate ligand at higher temperatures, ultimately yielding α-Fe₂O₃. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers working with this and similar metal-organic complexes. Further investigations using evolved gas analysis techniques like TGA-MS are recommended to fully elucidate the composition of the gaseous decomposition products and to refine the proposed decomposition mechanism. This detailed understanding is essential for the controlled synthesis of materials and for predicting the thermal stability and behavior of this compound in various applications.

References

An In-depth Technical Guide to the Magnetic Properties of Ferric Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric salicylate (B1505791), a coordination complex formed between the iron(III) ion and salicylate ligands, is a compound of significant interest across various scientific disciplines, including analytical chemistry, biochemistry, and pharmaceuticals. The interaction between iron(III) and salicylic (B10762653) acid is well-known for producing a distinct violet color, a property historically used for the qualitative and quantitative determination of salicylates. Beyond its chromophoric properties, the magnetic behavior of ferric salicylate is of fundamental importance, as it provides insights into the electronic structure and bonding within the complex. This technical guide offers a comprehensive overview of the magnetic properties of this compound, including theoretical background, experimental methodologies for its characterization, and a summary of relevant data from closely related iron(III) complexes.

Iron(III) is a d⁵ transition metal ion, and its magnetic properties in coordination complexes are dictated by the arrangement of its five d-electrons. The ligand field created by the salicylate ions splits the d-orbitals into different energy levels. Depending on the strength of this ligand field, the electrons can either occupy the lower energy orbitals first before pairing up (low-spin state) or occupy all orbitals singly before pairing (high-spin state). The magnetic susceptibility of the complex is a direct measure of the number of unpaired electrons and thus reveals the spin state of the iron(III) center.

Theoretical Framework: Magnetism in Iron(III) Complexes

The magnetic properties of this compound arise from the unpaired electrons in the 3d orbitals of the Fe³⁺ ion. The magnetic moment (µ) of a complex is related to the total spin quantum number (S) by the spin-only formula:

µ = g√S(S+1)

where g is the Landé g-factor (approximately 2.00 for a free electron).

For an iron(III) complex, two primary spin states are possible:

-

High-spin (S = 5/2): This occurs in a weak ligand field where all five d-orbitals are singly occupied. The theoretical spin-only magnetic moment is approximately 5.92 Bohr magnetons (µB).

-

Low-spin (S = 1/2): This is observed in a strong ligand field where electrons are forced to pair in the lower energy orbitals, leaving only one unpaired electron. The theoretical spin-only magnetic moment is approximately 1.73 µB.

In some cases, a phenomenon known as spin-crossover can be observed, where the complex transitions between high-spin and low-spin states as a function of temperature or pressure.

Quantitative Magnetic Data

| Complex | Spin State | χM T at 300 K (cm³ K mol⁻¹) | Effective Magnetic Moment (µeff) at 300 K (µB) |

| [Fe(qsal)₂]I | Low-spin | 0.45 | 1.90 |

| [Fe(qsal)₂][(qsal)FeCl₃] | High-spin | 4.20 | 5.80 |

Data extracted from Djukic, et al. (2012). Structural and magnetic properties of homoleptic iron(III) complexes containing N-(8-quinolyl)-salicylaldimine. It is important to note that these values are for related compounds and should be considered as representative examples.

Experimental Protocols

The characterization of the magnetic properties of this compound and related complexes typically involves the use of sensitive magnetometry techniques. The following provides a generalized methodology for such experiments.

Synthesis of this compound Complex

A common method for the synthesis of a this compound complex involves the reaction of an iron(III) salt with salicylic acid in a suitable solvent.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Salicylic acid (C₇H₆O₃)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (B78521) (for pH adjustment, if necessary)

Procedure:

-

Dissolve a stoichiometric amount of salicylic acid in ethanol.

-

In a separate container, dissolve a corresponding molar equivalent of iron(III) chloride hexahydrate in ethanol.

-

Slowly add the iron(III) chloride solution to the salicylic acid solution with constant stirring.

-

The formation of the this compound complex is indicated by a distinct color change to deep purple or violet.

-

The pH of the solution can be adjusted to optimize complex formation.

-

The resulting complex can be isolated by solvent evaporation or precipitation and purified by recrystallization.

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for precise measurement of magnetic susceptibility as a function of temperature.

Instrumentation:

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

Procedure:

-

A carefully weighed sample of the powdered this compound complex is placed in a gelatin capsule or other suitable sample holder.

-

The sample holder is mounted in the SQUID magnetometer.

-

The magnetic moment of the sample is measured over a wide temperature range (e.g., 2 K to 300 K) under a constant applied magnetic field (e.g., 0.1 T).

-

The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the complex.

-

Corrections for the diamagnetic contributions of the sample holder and the constituent atoms of the complex (using Pascal's constants) are applied to obtain the paramagnetic susceptibility.

-

The effective magnetic moment (µeff) is then calculated from the corrected molar magnetic susceptibility using the equation: µeff = √(8χM T).

Visualization of Experimental Workflow

The general workflow for the synthesis and magnetic characterization of a this compound complex can be visualized as follows:

Caption: General workflow for the synthesis and magnetic characterization of a this compound complex.

Logical Relationship of Magnetic Properties

The determination of the spin state of the iron(III) center in this compound is a logical process based on experimental data and theoretical models.

Caption: Logical flow for determining the spin state of the iron(III) center in a this compound complex.

Conclusion

The magnetic properties of this compound are a critical aspect of its chemical and physical characterization. While specific quantitative data for simple this compound remains elusive in the literature, analysis of closely related iron(III) complexes suggests that its magnetic behavior is highly dependent on the precise coordination environment of the iron center. The methodologies outlined in this guide provide a robust framework for the synthesis and detailed magnetic characterization of this compound and its derivatives. Such studies are essential for a deeper understanding of its electronic structure and for the rational design of new iron-based compounds for applications in drug development and materials science. Further research dedicated to the detailed magnetic analysis of well-defined this compound complexes is warranted to fill the existing gaps in the scientific literature.

The Historical Development of Ferric Salicylate Research: An In-depth Technical Guide

A comprehensive overview of the key discoveries, experimental methodologies, and evolving understanding of ferric salicylate (B1505791) complexes for researchers, scientists, and drug development professionals.

Introduction

The vibrant violet complex formed between the ferric ion (Fe³⁺) and salicylic (B10762653) acid has intrigued scientists for over a century. This interaction has not only served as a foundational model for coordination chemistry but has also found practical applications in analytical chemistry and pharmacology. This technical guide provides a detailed exploration of the historical development of ferric salicylate research, from early qualitative observations to modern quantitative analysis. It includes a chronological overview of key discoveries, detailed experimental protocols for foundational studies, a compilation of historically significant quantitative data, and visualizations of the underlying chemical processes.

A Historical Timeline of Key Discoveries

The journey of understanding this compound is intertwined with the broader history of salicylic acid and coordination chemistry.

-

Ancient Times to 18th Century: The therapeutic properties of salicylate-containing plants, such as willow bark, were recognized for their pain-relieving and fever-reducing qualities in ancient civilizations.[1]

-

1763: Reverend Edward Stone conducted and reported the first documented clinical trial on the efficacy of willow bark in treating malarial fever to the Royal Society.[1]

-

1828: German chemist Johann Andreas Buchner successfully isolated the active compound from willow bark, which he named "salicin."[1]

-

1838: Italian chemist Raffaele Piria accomplished the conversion of salicin (B1681394) into a more potent acidic form, which he named salicylic acid.[1]

-

Late 19th Century: The characteristic color reaction between ferric salts and salicylic acid became a well-known qualitative test for the presence of phenols. This laid the groundwork for its use in analytical chemistry.

-

1938: The colorimetric determination of iron using salicylic acid was a subject of quantitative study, highlighting its analytical utility.[2]

-

1941: R. O. Scott published a method for the colorimetric estimation of iron with sodium salicylate, further refining its analytical application.[3]

-

1954: Allan Ågren published a series of papers detailing the complex formation between iron(III) and various phenols, including salicylic acid.[2][4] His work provided a thorough potentiometric and photometric investigation into the stability of these complexes.[2]

-

1970: McBryde, Rohr, Penciner, and Page conducted a comprehensive study on the stability constants of three iron(III) salicylates, critically assessing previous values and providing refined data.[3][5]

-

2017: The first crystal structure of an iron(III) salicylate complex without additional counterions, Fe[(HSal)(Sal)(H₂O)₂], was determined, offering definitive structural insights.[6][7]

Quantitative Data on this compound Complexes

The study of this compound complexes has been marked by an ongoing refinement in the determination of their stability constants. The following tables summarize key historical data.

| Investigator(s) | Year of Publication | Method | Ionic Strength (M) | Temperature (°C) | log K₁ | log K₂ | log K₃ | Reference |

| Babko | (Cited in 1954) | Photometric | 1.5 x 10⁻⁴ | 15 | - | - | - | [2] |

| Bertin-Batsch | (Cited in 1954) | Photometric | - | - | - | - | - | [2] |

| Ågren | 1954 | Potentiometric & Photometric | 3.0 (NaClO₄) | 25 | 13.0 | - | - | [2] |

| McBryde et al. | 1970 | Spectrophotometric | 0.5 | 25 | 16.33 | 11.55 | 7.6 | [3][5] |

Table 1: Historical Stability Constants (log K) of this compound Complexes. K₁, K₂, and K₃ represent the stepwise formation constants for [Fe(Sa)]⁺, [Fe(Sa)₂]⁻, and [Fe(Sa)₃]³⁻, respectively.

| Investigator(s) | Year of Publication | Wavelength (nm) | pH | Molar Absorptivity (ε) | Reference |

| Ågren | 1954 | 530 | - | 1800 (for FeR) | [2] |

| Ononuju et al. | 2016 | 530 | 2.4 - 3.0 | - | |

| Ogawa & Tobe | 1966 | 530 | 0.7 - 2.5 | - |

Table 2: Historical Spectrophotometric Data for the 1:1 this compound Complex.

Experimental Protocols

The following sections detail the methodologies for key experiments in the historical study of this compound.

Synthesis and Crystallization of this compound

A method for producing single crystals of this compound for structural analysis was developed using a gel crystallization technique.[6][7]

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Deionized water

-

Sodium salicylate

Procedure:

-

Dissolve 6.26 g of FeSO₄·7H₂O in 40.5 mL of deionized water. The resulting solution will be orange.

-

Filter the solution, which will leave a green-blue filtrate.

-

Add 4.5 mL of tetramethoxysilane to the filtrate while stirring.

-

Continue stirring for fifteen minutes.

-

Pour the mixture into a test tube and allow it to solidify for four days. A gel will form.

-

The top layer of the gel may turn yellow and should be removed.

-

Prepare a solution of 0.9 g of sodium salicylate in 10 mL of deionized water (pH ≈ 5.5).

-

Carefully pour the sodium salicylate solution on top of the gel.

-

Allow the setup to stand for approximately five days, during which microcrystalline material will form at the gel's surface.

-

Select a suitable crystal for analysis.

Spectrophotometric Analysis: Job's Method of Continuous Variation

Job's method is a classical technique used to determine the stoichiometry of a complex in solution.[8][9][10][11][12]

Principle:

Equimolar solutions of the metal ion and the ligand are mixed in varying proportions while keeping the total molar concentration constant. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λ_max) for the complex. A plot of absorbance versus the mole fraction of the ligand (or metal ion) will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[8][9][10][11][12]

Materials:

-

0.001 M Ferric chloride (FeCl₃) solution in 0.002 M HCl

-

0.001 M Salicylic acid solution in 0.002 M HCl

-

Test tubes or small beakers

-

Pipettes

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a series of solutions by mixing the equimolar ferric chloride and salicylic acid solutions in different volume ratios (e.g., 1:9, 2:8, ..., 9:1) to a constant total volume (e.g., 10 mL).

-

Determination of λ_max: Using one of the mixed solutions (typically the one expected to have the highest complex concentration, e.g., a 1:1 ratio), scan the absorbance across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_max) for the this compound complex.

-

Absorbance Measurements: Measure the absorbance of each of the prepared solutions at the determined λ_max.

-